molecular formula C15H22O4 B8639113 Methyl 3,4-dimethoxy-5-pentylbenzoate CAS No. 647855-13-8

Methyl 3,4-dimethoxy-5-pentylbenzoate

Cat. No. B8639113
M. Wt: 266.33 g/mol
InChI Key: VBBFPSFKUAMTES-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

3,4-Dimethoxy-5-pentylbenzoic acid methyl ester was prepared 3,4-dimethoxy-5-pent-3-enylbenzoic methyl ester by following Method H using EtOAc as a solvent. The reaction was conducted for 2.5 h under hydrogen atmosphere. The product, obtained in quantitative yield, was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([CH2:10][CH2:11][CH:12]=[CH:13][CH3:14])[C:7]([O:15][CH3:16])=[C:6]([O:17][CH3:18])[CH:5]=1>CCOC(C)=O>[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[C:7]([O:15][CH3:16])=[C:6]([O:17][CH3:18])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)CCC=CC)OC)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product, obtained in quantitative yield
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)CCCCC)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.